molecular formula C25H42N4O2 B1230686 3-Azido-2-hydroxy-N-octadecylbenzamide CAS No. 99132-38-4

3-Azido-2-hydroxy-N-octadecylbenzamide

Cat. No.: B1230686
CAS No.: 99132-38-4
M. Wt: 430.6 g/mol
InChI Key: FWKATISGPRVJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-2-hydroxy-N-octadecylbenzamide (CAS: 99132-38-4) is a benzamide derivative featuring an azido (-N₃) group at the 3-position, a hydroxyl (-OH) group at the 2-position, and a long-chain octadecyl amide substituent. Its InChIKey (FWKATISGPRVJPQ-UHFFFAOYSA-N) confirms the structural arrangement . The octadecyl chain imparts lipophilicity, influencing membrane permeability and solubility .

Properties

CAS No.

99132-38-4

Molecular Formula

C25H42N4O2

Molecular Weight

430.6 g/mol

IUPAC Name

3-azido-2-hydroxy-N-octadecylbenzamide

InChI

InChI=1S/C25H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-25(31)22-19-18-20-23(24(22)30)28-29-26/h18-20,30H,2-17,21H2,1H3,(H,27,31)

InChI Key

FWKATISGPRVJPQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)N=[N+]=[N-])O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)N=[N+]=[N-])O

Other CAS No.

99132-38-4

Synonyms

3-azidosalicyl-N-(n-octadecyl)amide
AZSOA

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features :
    • Benzamide core with a methyl group at the 3-position.
    • Hydroxyl group on a branched ethyl chain (N,O-bidentate directing group).
  • Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .
  • Applications : Metal-catalyzed C–H bond functionalization due to the N,O-directing group .
  • Key Differences :
    • Absence of azido group limits reactivity in click chemistry.
    • Methyl substituent vs. octadecyl chain reduces lipophilicity.

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) Acetamides

  • Structural Features: Thiazolidinone ring and coumarin moiety. Acetamide linker with chromen-7-yloxy group.
  • Synthesis : Condensation of acetohydrazides with mercaptoacetic acid under ZnCl₂ catalysis .
  • Applications: Antimicrobial or fluorescent properties (inferred from coumarin/thiazolidinone motifs) .
  • Key Differences: Heterocyclic systems (thiazolidinone, coumarin) vs. benzamide core. Functional groups (e.g., ethers, ketones) enable distinct biological interactions.

Azidothymidine (AZT)

  • Structural Features :
    • Nucleoside analog with azido group on deoxyribose.
  • Applications : Antiretroviral activity via DNA chain termination .
  • Key Differences :
    • Benzamide vs. nucleoside scaffold: AZT targets viral polymerase, while 3-Azido-2-hydroxy-N-octadecylbenzamide’s biological role (if any) is unconfirmed.
    • AZT’s hydrophilic sugar vs. octadecyl chain highlights divergent pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Synthesis Applications
3-Azido-2-hydroxy-N-octadecylbenzamide Benzamide Azido, hydroxyl, octadecyl amide Not specified in evidence Click chemistry, potential drug delivery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Methyl, hydroxyl, branched ethyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol C–H functionalization catalysis
Thiazolidinone-coumarin acetamides Thiazolidinone-coumarin Ether, ketone, thiazolidinone Condensation with mercaptoacetic acid Antimicrobial/fluorescent agents
Azidothymidine (AZT) Nucleoside Azido, thymine, deoxyribose Nucleoside synthesis Antiretroviral therapy

Research Implications and Limitations

  • 3-Azido-2-hydroxy-N-octadecylbenzamide: Limited direct studies on its biological activity or synthetic routes are available in the provided evidence. Its azido group suggests utility in bioconjugation, while the octadecyl chain may enhance cellular uptake in drug delivery systems .
  • Analogs : Structural variations (e.g., coumarin in , N,O-bidentate groups in ) highlight the diversity of benzamide derivatives. AZT () exemplifies how azido groups can drive therapeutic efficacy in unrelated scaffolds.

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